2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile typically involves the reaction of 4-methoxynaphthalen-1-ol, 2,3-dichlorobenzaldehyde, and malononitrile in an ethanolic piperidine solution under microwave irradiation . This method is efficient and yields the desired compound with high purity. The reaction conditions, including the use of microwave irradiation, significantly reduce the reaction time and improve the overall yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and high-yield production. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, leading to derivatives with varied activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides with enhanced biological activities, while substitution reactions can produce a range of derivatives with different pharmacological properties.
Scientific Research Applications
2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile involves its interaction with molecular targets such as tyrosine kinase receptors. The compound inhibits these receptors, leading to the suppression of cancer cell proliferation . The molecular pathways involved include the inhibition of EGFR and VEGFR-2 kinases, which are critical for tumor growth and angiogenesis .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile: This compound shares a similar core structure but differs in the substitution pattern, leading to variations in biological activity.
Halogenated 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives: These compounds also exhibit significant biological activities and are synthesized using similar methods.
Uniqueness
2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile is unique due to its specific substitution pattern and the presence of multiple functional groups, which contribute to its diverse biological activities. Its ability to inhibit tyrosine kinase receptors and its potential as an antitumor agent make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-8-5-12(22)15-13(6-8)23-17(21)10(7-20)14(15)9-3-2-4-11(18)16(9)19/h2-4,8,14H,5-6,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERBWXQAWZJDFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)Cl)Cl)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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